molecular formula C9H9NO5 B1662942 6-Nitroveratraldehyde CAS No. 20357-25-9

6-Nitroveratraldehyde

Cat. No. B1662942
CAS RN: 20357-25-9
M. Wt: 211.17 g/mol
InChI Key: YWSPWKXREVSQCA-UHFFFAOYSA-N
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Description

6-Nitroveratraldehyde is a pale yellow to yellow powder . It is also known as a cell-permeable vanillin derivative . It has been used in the preparation of no-carrier-added 6-18F-fluoro-L-dopa, a fundamental tracer for cerebral positron emission tomography studies of the dopaminergic system in humans . It is also used for synthesizing analogs of alpha-asarone .


Molecular Structure Analysis

The molecular formula of 6-Nitroveratraldehyde is C9H9NO5 . It has a molecular weight of 211.17 g/mol . The structure contains 24 bonds in total, including 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), 1 nitro group (aromatic), and 2 ethers (aromatic) .


Physical And Chemical Properties Analysis

6-Nitroveratraldehyde is a pale yellow to yellow powder . It has a melting point of 129.0-140.0°C . It is insoluble in water but soluble to 25 mM in ethanol with gentle warming and to 100 mM in DMSO .

Scientific Research Applications

  • Synthesis of 6-[18F]fluoroveratraldehyde 6-Nitroveratraldehyde is used in the synthesis of 6-[18F]fluoroveratraldehyde, which is a crucial step in creating clinically significant tracers like 6-[18F]fluoro-L-dopa. This synthesis involves fluorodehalogenation reactions and has been demonstrated to achieve yields between 20-50% when using nitro and trimethylammoniumtriflate precursors (Al-Labadi, Zeller, & Machulla, 2006).

  • Production of No-carrier-added (NCA) 6-[18F]fluoro-L-DOPA The compound plays a role in producing NCA 6-[18F]fluoro-L-DOPA, a vital tracer for PET investigations of dopaminergic systems in the brain. 6-Nitroveratraldehyde or 6-nitropiperonal serves as a precursor in this synthesis, resulting in the tracer used for assessing dopaminergic functions (Reddy, Haeberli, Beer, & Schubiger, 1993).

  • Application in Asymmetric Synthesis of 6-Fluoro-L-DOPA 6-Nitroveratraldehyde is used in the asymmetric synthesis of 6-Fluoro-L-DOPA (FDOPA). This process involves nucleophilic displacement, reductive iodination, and chiral catalytic phase transfer alkylation, providing an efficient route to synthesize FDOPA with high enantiomeric purity (Gang, 2001).

  • Development of Novel Anticancer Agents Research has explored the potential of derivatives synthesized from 6-Nitroveratraldehyde in the context of anticancer agents. Novel Schiff bases derived from 6-Nitroveratraldehyde have been studied for their cytotoxic effects on cancer cell lines, indicating its role in the development of new therapeutic compounds (Chazin et al., 2015).

  • Investigation of Nitric Oxide Pathways in Medical Research Studies involving 6-Nitroveratraldehyde have also contributed to understanding the nitric oxide pathways in medical research. Its derivatives have been used in experiments to examine the protective effects and mechanisms of nitric oxide in various conditions, such as ischemia-reperfusion injury (Chander & Chopra, 2006).

  • Role in Photochromic Tracer Systems The compound has found application in the development of photochromic tracer systems, particularly in the study of organic liquids' axial dispersion in pilot-scale packed columns. 6-Nitroveratraldehyde derivatives have been used to investigate the photochromic behavior of dyes in various solvents, highlighting its utility in large-scale chemical engineering processes (Cevey & Stockar, 1985).

Safety And Hazards

6-Nitroveratraldehyde is air and light sensitive . It should be stored away from air, light, and oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . It should be stored under inert gas . Personal protective equipment/face protection should be worn, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

4,5-dimethoxy-2-nitrobenzaldehyde
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InChI

InChI=1S/C9H9NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YWSPWKXREVSQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC
Source PubChem
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Molecular Formula

C9H9NO5
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DSSTOX Substance ID

DTXSID30174268
Record name 6-Nitroveratraldehyde
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Molecular Weight

211.17 g/mol
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Physical Description

Yellow powder; [Acros Organics MSDS]
Record name 6-Nitroveratraldehyde
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Product Name

6-Nitroveratraldehyde

CAS RN

20357-25-9
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Synthesis routes and methods

Procedure details

After reacting 135 g of 3,4-dimethoxybenzaldehyde and 500 ml of conc. nitric acid at 10° C. for 20 hours, the reaction mixture was poured in 3 l of ice water and the resultant crystals were collected by filtration. The crystals were dissolved in a mixed solvent of 8 l of toluene and 500 ml of ethyl acetate. After washing the resultant solution once with a saturated aqueous solution of sodium bicarbonate, three times with water and then once with saturated saline, the solution was concentrated to about 500 ml under reduced pressure. The concentrate was cooled to room temperature and the resultant yellowish crystals (77.71 g) were then collected by filtration (yield: 61%).
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
217
Citations
JT Cassaday, MT Bogert - Journal of the American Chemical …, 1939 - ACS Publications
… The Synthesis of l,4-Dimethyl-6,7-dihydroxyphenanthrene from para-Xylylacetic Acid and 6-Nitroveratraldehyde by the Pschorr Reaction … few modifications a-(£-xylyl)-6nitrodimethylcaffeic …
Number of citations: 6 pubs.acs.org
GC Wright - Journal of Heterocyclic Chemistry, 1976 - Wiley Online Library
The condensation of 2,3‐dihydro‐6‐methoxy‐4H‐benzopyran‐4‐one (1) and 6‐nitroveratr‐aldehyde (2) gave the expected 2,3‐dihydro‐6‐methoxy‐3‐(6‐nitroveratrylidene)‐4H‐…
Number of citations: 4 onlinelibrary.wiley.com
RA Heacock, O Hutzinger - Journal of the Chemical Society (Resumed …, 1963 - pubs.rsc.org
… The compounds (11), (IV), and (V) were proved to be 5-iodo-6-nitroveratraldehyde, 3-iOdO5-… prepared from 6-nitroveratraldehyde (XI) by the method of Fetscher and Bogert.6 …
Number of citations: 1 pubs.rsc.org
A Al-Labadi, KP Zeller, HJ Machulla - Radiochimica Acta, 2006 - degruyter.com
… The required quantity of 6-nitroveratraldehyde in 1 mL (very dry) solvent was added as a solution into the vial with the [K/222]+ 18F− complex. Then the vial, equipped with a screw cap …
Number of citations: 11 www.degruyter.com
GN Reddy, M Haeberli, HF Beer… - Applied Radiation and …, 1993 - Elsevier
… available 6-nitroveratraldehyde … dry white solid thus obtained was added a solution of 6-nitroveratraldehyde … yields (EOB >50%, n > 10) than 6-nitroveratraldehyde (EOB 25-35%, n > 10)…
Number of citations: 42 www.sciencedirect.com
AAT Suma, TD Wahyuningsih… - Materials Science Forum, 2017 - Trans Tech Publ
… Synthesis of 6-nitroveratraldehyde (1). The synthesis of 6-nitroveratraldehyde was carried out according to the literature || 17]. Nitric acid (4.5 mL, 100 mmol) was added dropwise into …
Number of citations: 11 www.scientific.net
C Lemaire, M Guillaume, R Cantineau… - International journal of …, 1991 - Elsevier
… After 18 F-fluorination of the two commercially available aldehydes either 6-nitroveratraldehyde or 6-nitropiperonal, the required alkylating [ 18 F]fluorobenzyl bromide derivative can be …
Number of citations: 50 www.sciencedirect.com
N Hidayah, B Purwono, HD Pranowo - Sains Malaysiana, 2019 - ukm.my
… Azine derivative 6,6’-((1E,1’E)-hydrazine-1,2-diylidenebis(methanyly-lidene))bis(3,4-dimethoxy-aniline) CHA has been synthesized by condensation of 6-nitroveratraldehyde with …
Number of citations: 5 www.ukm.my
CA Fetscher - Organic Syntheses, 2003 - Wiley Online Library
Nitroveratraldehyde reactant: Veratraldehyde, Org. Syntheses Coll. Vol. 2, 619 (1943). 70 g.(0.42 mole) product: 6‐nitroveratraldehyde byproduct: 6‐nitrosoveratric acid
Number of citations: 0 onlinelibrary.wiley.com
GC WRIGHT - 1976 - pascal-francis.inist.fr
Keyword (fr) HETEROCYCLE OXYGENE COMPOSE BICYCLIQUE PREPARATION SPECTRE IR SPECTRE RMN CHROMANNONE-4 (METHOXY-6 NITRO-6P VERATRYLIDENE-3) …
Number of citations: 0 pascal-francis.inist.fr

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